An In-depth Technical Guide to 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine: Synthesis, Properties, and Potential Applications
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic route, predicted physicochemical properties, and potential applications of 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine. The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis and potential utility of this specific oxazole derivative.
Introduction to the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] This structural motif is of significant interest in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[1][3] The unique electronic properties and conformational rigidity of the oxazole ring make it a valuable component in the design of novel therapeutic agents.[4][5] Oxazole derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[6]
The subject of this guide, 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine, is a substituted oxazole with functional groups that offer potential for further chemical modification and interaction with biological systems. The primary amine provides a site for amide bond formation or other derivatizations, while the methoxymethyl group can influence solubility and metabolic stability.
Proposed Synthesis of 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine
A plausible and efficient synthetic route for the preparation of 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine can be envisioned utilizing the van Leusen oxazole synthesis.[6][7] This well-established reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring.
Experimental Protocol:
Step 1: Synthesis of 2-(methoxy)acetaldehyde (Intermediate 1)
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To a solution of methoxyacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (BH3·SMe2, 1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to yield 2-(methoxy)acetaldehyde.
Causality: The reduction of the carboxylic acid to the corresponding aldehyde is a crucial first step. Borane is a selective reducing agent for this transformation. Anhydrous conditions are necessary to prevent the quenching of the borane reagent.
Step 2: Synthesis of 5-(methoxymethyl)-1,3-oxazole (Intermediate 2)
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To a solution of 2-(methoxy)acetaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in anhydrous methanol, add potassium carbonate (K2CO3, 2.0 eq) portion-wise at room temperature.[6][8]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(methoxymethyl)-1,3-oxazole.
Causality: The van Leusen reaction provides a direct method for the construction of the oxazole ring. Potassium carbonate acts as the base to deprotonate the TosMIC, initiating the cycloaddition cascade. Methanol serves as a suitable polar protic solvent for this reaction.
Step 3: Formylation of 5-(methoxymethyl)-1,3-oxazole (Intermediate 3)
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To a solution of 5-(methoxymethyl)-1,3-oxazole (1.0 eq) in a 1:1 mixture of acetic anhydride and formic acid at 0 °C, add the mixture dropwise to a pre-cooled flask.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde.
Causality: Electrophilic formylation of the oxazole ring is expected to occur at the C4 position.[1][2] Acetic anhydride and formic acid generate the Vilsmeier-Haack type reagent in situ for the formylation.
Step 4: Synthesis of 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine
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To a solution of 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (NaBH3CN, 1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure.
-
Make the aqueous solution basic (pH > 10) with the addition of 2M sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine.
Causality: Reductive amination is a standard method to convert an aldehyde to a primary amine. Ammonium acetate serves as the ammonia source, and sodium cyanoborohydride is a mild reducing agent that selectively reduces the intermediate imine.
Synthetic Workflow Diagram:
Caption: Proposed synthetic route for 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C6H10N2O2 |
| Molecular Weight | 142.16 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Boiling Point | > 200 °C (decomposes) |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
| pKa (amine) | ~8.5 - 9.5 |
| LogP | ~0.5 - 1.5 |
Potential Applications in Drug Discovery
The structural features of 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine suggest its potential as a versatile building block in drug discovery and development. The oxazole core is a privileged scaffold in medicinal chemistry, and the primary amine and methoxymethyl substituents offer opportunities for library synthesis and structure-activity relationship (SAR) studies.[4]
Potential Therapeutic Areas:
-
Anticancer Agents: Many oxazole-containing compounds have demonstrated potent anticancer activity.[15][16] The primary amine of the target molecule could be functionalized to introduce pharmacophores that target specific kinases or other proteins implicated in cancer progression.
-
Antimicrobial Agents: The thiazole ring, structurally related to the oxazole ring, is a key component of many antimicrobial drugs.[17] Derivatives of 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine could be synthesized and screened for activity against a panel of bacterial and fungal pathogens.
-
Neurological Disorders: Substituted oxazoles have been explored for their potential in treating neurological disorders. The ability to modify the primary amine allows for the introduction of moieties that can modulate neurotransmitter receptors or enzymes.
-
Anti-inflammatory Agents: The oxazole nucleus is present in some anti-inflammatory drugs.[1] The target compound could serve as a starting point for the development of novel anti-inflammatory agents by derivatizing the amine to interact with targets like cyclooxygenase (COX) or lipoxygenase (LOX).
Potential Biological Pathway Interaction:
Caption: Hypothetical inhibition of a protein kinase signaling pathway by a derivative of the title compound.
Conclusion
1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine represents a promising, yet underexplored, chemical entity. This guide provides a feasible synthetic pathway, predicted physicochemical properties, and highlights its potential as a valuable scaffold in medicinal chemistry. The versatility of the oxazole ring, combined with the reactive handles of the methoxymethyl and aminomethyl substituents, makes this compound an attractive starting point for the development of novel therapeutic agents across various disease areas. Further research into the synthesis and biological evaluation of derivatives of this molecule is warranted.
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